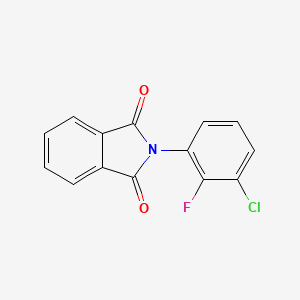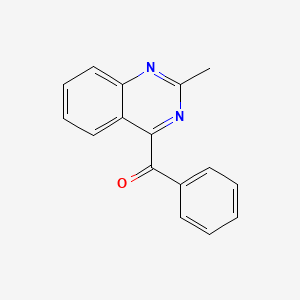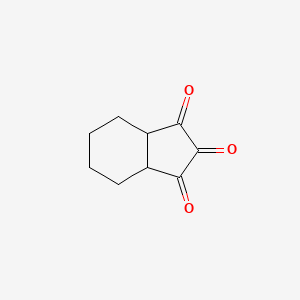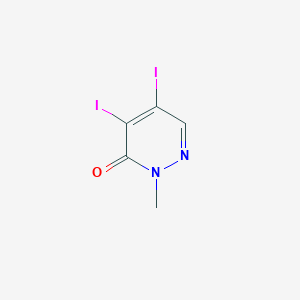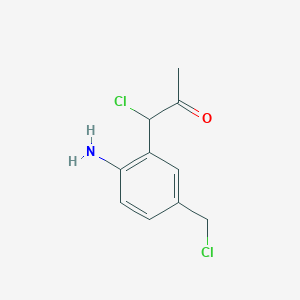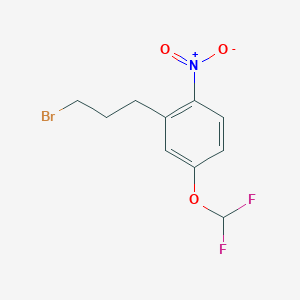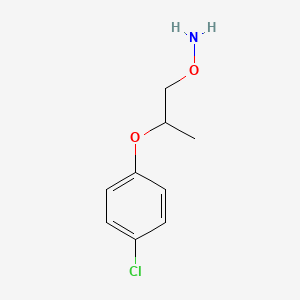
2-(4-Chlorophenoxy)-propoxyamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-(4-chlorophenoxy)propyl)hydroxylamine is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol It is characterized by the presence of a chlorophenoxy group attached to a propyl chain, which is further linked to a hydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for O-(2-(4-chlorophenoxy)propyl)hydroxylamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-(4-chlorophenoxy)propyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
O-(2-(4-chlorophenoxy)propyl)hydroxylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-(2-(4-chlorophenoxy)propyl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorophenoxy group may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O-(2-(4-chlorophenoxy)propyl)hydroxylamine include:
- O-(2-(4-bromophenoxy)propyl)hydroxylamine
- O-(2-(4-fluorophenoxy)propyl)hydroxylamine
- O-(2-(4-methylphenoxy)propyl)hydroxylamine
Uniqueness
O-(2-(4-chlorophenoxy)propyl)hydroxylamine is unique due to the presence of the chlorophenoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group .
Propriétés
Numéro CAS |
82703-23-9 |
|---|---|
Formule moléculaire |
C9H12ClNO2 |
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
O-[2-(4-chlorophenoxy)propyl]hydroxylamine |
InChI |
InChI=1S/C9H12ClNO2/c1-7(6-12-11)13-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 |
Clé InChI |
FLZBNHIVFKVMQN-UHFFFAOYSA-N |
SMILES canonique |
CC(CON)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


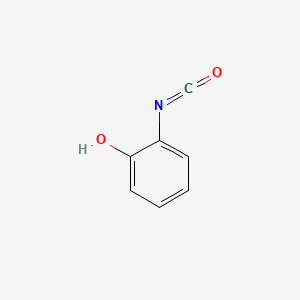

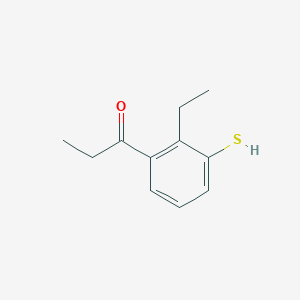
![1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol](/img/structure/B14069050.png)

![[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14069112.png)
![1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene](/img/structure/B14069120.png)
